4-Bromopyridine-2,3-diamine
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Overview
Description
4-Bromopyridine-2,3-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, characterized by the presence of bromine and two amino groups at the 2 and 3 positions of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . Another approach involves the direct bromination of 2,3-diaminopyridine under controlled conditions .
Industrial Production Methods: Industrial production of 4-Bromopyridine-2,3-diamine often employs large-scale bromination and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of imines or amines.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: Palladium catalysts and organoboron compounds are frequently used in Suzuki coupling reactions.
Major Products:
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation and Reduction: Produce imines or reduced amines.
Coupling Reactions: Result in bipyridine derivatives.
Scientific Research Applications
4-Bromopyridine-2,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal catalysts.
Biology: Investigated for its potential antimicrobial properties and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromopyridine-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect cellular pathways, leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
2,3-Diaminopyridine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,6-diaminopyridine: Similar structure but with amino groups at different positions, leading to distinct chemical behavior.
Uniqueness: 4-Bromopyridine-2,3-diamine is unique due to the specific positioning of the bromine and amino groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-bromopyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHUTJUOZXVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696101 |
Source
|
Record name | 4-Bromopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-75-2 |
Source
|
Record name | 4-Bromopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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